molecular formula C16H14N2O2 B12737413 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- CAS No. 159212-46-1

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)-

Cat. No.: B12737413
CAS No.: 159212-46-1
M. Wt: 266.29 g/mol
InChI Key: ABRYCRNFZNBJQB-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is a complex organic compound with a molecular formula of C15H12N2O2. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- typically involves the condensation of 5-hydroxyindole-2-one with benzylamine under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (Z)-
  • 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-((phenylamino)methylene)-, (E)-

Uniqueness

2H-Indol-2-one, 1,3-dihydro-5-hydroxy-3-(((phenylmethyl)amino)methylene)-, (E)- is unique due to its specific structural configuration and the presence of the phenylmethylamino group. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

159212-46-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-(benzyliminomethyl)-1H-indole-2,5-diol

InChI

InChI=1S/C16H14N2O2/c19-12-6-7-15-13(8-12)14(16(20)18-15)10-17-9-11-4-2-1-3-5-11/h1-8,10,18-20H,9H2

InChI Key

ABRYCRNFZNBJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(NC3=C2C=C(C=C3)O)O

Origin of Product

United States

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